molecular formula C19H21FN4OS B10956991 (2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one

(2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one

Cat. No.: B10956991
M. Wt: 372.5 g/mol
InChI Key: DPTDSLHHSQFYRD-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorobenzyl and pyrazolyl groups contributes to its unique chemical properties and potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways would depend on the biological context, but could include inflammatory pathways, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione derivatives.

    Pyrazolyl Derivatives: Compounds containing the pyrazolyl group, such as 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole.

    Fluorobenzyl Compounds: Compounds with a fluorobenzyl moiety, such as 4-fluorobenzylamine.

Uniqueness: 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group adds steric bulk, potentially influencing its binding interactions and pharmacokinetics.

Properties

Molecular Formula

C19H21FN4OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21FN4OS/c20-15-6-4-5-14(9-15)11-23-12-16(10-21-23)22-19-24(18(25)13-26-19)17-7-2-1-3-8-17/h4-6,9-10,12,17H,1-3,7-8,11,13H2

InChI Key

DPTDSLHHSQFYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NC3=CN(N=C3)CC4=CC(=CC=C4)F

Origin of Product

United States

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